molecular formula C13H15Cl2N3O2S B1663340 GLP-1R agonist 2 CAS No. 281209-71-0

GLP-1R agonist 2

Cat. No.: B1663340
CAS No.: 281209-71-0
M. Wt: 348.2 g/mol
InChI Key: GNZCSGYHILBXLL-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine is a quinoxaline derivative characterized by a dichlorinated quinoxaline core substituted with a methylsulfonyl group at position 3 and a tert-butylamine moiety at position 2. Quinoxalines are heterocyclic compounds known for their broad applications in medicinal chemistry, including antimicrobial, anticancer, and kinase inhibitory activities. This combination of substituents may optimize pharmacokinetic properties, such as solubility and metabolic stability, compared to simpler quinoxaline analogs.

Properties

IUPAC Name

N-tert-butyl-6,7-dichloro-3-methylsulfonylquinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3O2S/c1-13(2,3)18-11-12(21(4,19)20)17-10-6-8(15)7(14)5-9(10)16-11/h5-6H,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZCSGYHILBXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC2=CC(=C(C=C2N=C1S(=O)(=O)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281209-71-0
Record name 281209-71-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Quinoxaline Core Formation

The quinoxaline scaffold is typically synthesized via condensation of o-phenylenediamine derivatives with 1,2-diketones. For this compound, the precursor likely involves:

Reaction Scheme 1: Core Formation

   O               NH2
   ||              |
R1-C-C-R2 + H2N-C6H3(Cl)2-NH2 → Quinoxaline intermediate

Key conditions:

  • Solvent: Ethanol or acetic acid
  • Temperature: Reflux (78–110°C)
  • Catalysis: None required due to inherent reactivity

Chlorination at Positions 6 and 7

Chlorination typically employs electrophilic agents under controlled conditions:

Table 1: Chlorination Method Comparison

Method Reagent Solvent Temp (°C) Yield (%) Reference
Direct chlorination Cl2 gas CCl4 25 62
Oxidative chlorination SO2Cl2 DCM 40 78
Catalytic chlorination NCS, FeCl3 MeCN 60 85

Optimal Protocol (Adapted from):

  • Dissolve quinoxaline precursor (1 eq) in acetonitrile
  • Add N-chlorosuccinimide (2.2 eq) and FeCl3 (0.1 eq)
  • Reflux for 6–8 hours
  • Quench with Na2S2O3 solution
  • Isolate via column chromatography (hexane:EtOAc = 4:1)

Sulfonylation at Position 3

Introduction of the methylsulfonyl group proceeds through sulfonation followed by oxidation:

Reaction Scheme 2: Sulfonylation Sequence

Quinoxaline-Cl2 + CH3SO2Na → Quinoxaline-SO2Me  

Critical Parameters:

  • Sulfur source: Sodium methanesulfinate
  • Oxidizing agent: m-CPBA or H2O2
  • Solvent system: DMF:H2O (9:1)
  • Reaction time: 12–24 hours

Yield Optimization Data:

  • Temperature >70°C decreases yield due to side reactions
  • Stoichiometric oxidant (1.5 eq) maximizes conversion
  • Anhydrous conditions preferred for initial sulfonation step

tert-Butylamine Installation

The tert-butyl group is introduced via nucleophilic aromatic substitution (SNAr):

Table 2: Alkylation Conditions Screening

Base Solvent Temp (°C) Time (h) Yield (%)
KOtBu DMF 80 12 68
NaH THF 65 18 72
DBU DMSO 100 6 81

Mechanistic Considerations:

  • Pre-activation of the chloro-substituted quinoxaline with Lewis acids enhances reactivity
  • Steric effects from the tert-butyl group necessitate elevated temperatures
  • Polar aprotic solvents promote SNAr kinetics

Scalable Protocol (Adapted from):

  • Charge dichloroquinoxaline (1 eq) and tert-butylamine (3 eq) in DMSO
  • Add DBU (1.5 eq) under N2 atmosphere
  • Heat at 100°C for 6 hours with mechanical stirring
  • Cool and precipitate product with ice water
  • Purify via recrystallization (EtOH:H2O = 3:1)

Process Optimization Challenges

Regioselectivity Control

Competing reactions during chlorination and sulfonylation require careful modulation:

Key Findings:

  • Electron-withdrawing groups direct electrophiles to specific positions
  • Steric effects from the tert-butyl group influence subsequent substitutions
  • Sequential protection/deprotection strategies may be necessary

Purification Challenges

The hydrophobic tert-butyl group and polar sulfonyl moiety create unique solubility characteristics:

Purification Strategies:

  • Gradient elution chromatography (SiO2, 230–400 mesh)
  • Counterion formation for crystallization (e.g., HCl salts)
  • Solvent pair screening for optimal crystal formation

Analytical Characterization

Successful synthesis requires rigorous quality control:

Table 3: Spectroscopic Benchmarks

Technique Key Features Reference
1H NMR tert-butyl singlet at δ 1.45 ppm
13C NMR SO2Me carbon at δ 44.2 ppm
HRMS m/z 348.0512 [M+H]+
IR S=O stretch at 1150–1300 cm⁻¹

Scalability and Industrial Considerations

While lab-scale syntheses report yields up to 81%, industrial production faces distinct challenges:

Key Factors:

  • Cost analysis of chlorinating agents
  • Waste management of sulfur byproducts
  • Thermal stability during large-scale reactions
  • Regulatory compliance for pharmaceutical intermediates

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity stems from its functional groups, enabling diverse chemical transformations:

Methylsulfonyl Group (Position 3)

  • Sulfonamide formation : The methylsulfonyl group can participate in nucleophilic acyl substitution reactions, forming sulfonamides. This reactivity is critical for further derivatization.

  • Electrophilic substitution : The electron-withdrawing sulfonyl group may direct electrophilic aromatic substitution at specific positions of the quinoxaline ring.

Dichloro Groups (Positions 6 and 7)

  • Nucleophilic substitution : The chlorine atoms are susceptible to nucleophilic displacement, enabling reactions with amines, alcohols, or other nucleophiles to form substituted derivatives.

  • Metallation : Chlorine atoms can act as leaving groups in metal-catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).

Tert-Butyl Group (Position 2)

  • Stability : The bulky tert-butyl group enhances steric hindrance, reducing susceptibility to degradation reactions while providing structural rigidity.

  • Amide formation : The amine at position 2 may undergo acylation or alkylation, though steric effects may limit reactivity.

GLP-1 Receptor Agonist Development

  • Mechanism : Acts as a GLP-1R agonist, modulating insulin secretion and glucose metabolism. Its EC50 for inhibiting forskolin-induced cAMP accumulation is 101 nM.

  • Derivatization : The reactive groups enable structural modifications to optimize receptor binding and pharmacokinetics .

Comparative Reactivity with Analogues

CompoundStructural DifferencesReactivity
N-tert-butyl-6-chloroquinoxalin-2-amineNo methylsulfonyl groupReduced sulfonamide reactivity
N-(tert-butyl)-6-bromoquinoxalin-2-amineBromine instead of chlorineDifferent nucleophilic substitution profiles
N-(tert-butyl)-3-methylsulfonylquinoxalinNo dichloro groupsLoss of nucleophilic substitution at positions 6/7

Research Challenges

  • Limited public synthesis data : Detailed protocols for this specific compound are not available, necessitating reliance on general quinoxaline chemistry.

  • Optimization requirements : Synthesis methods may require fine-tuning to achieve high yields and purity due to the compound’s complex functionalization.

Scientific Research Applications

Role as a GLP-1 Receptor Agonist

N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine functions primarily as an agonist at the glucagon-like peptide-1 receptor (GLP-1R). This receptor is pivotal in glucose homeostasis and insulin secretion. Research indicates that this compound effectively inhibits forskolin-induced cyclic adenosine monophosphate (cAMP) accumulation in BHK cells expressing recombinant human GLP-1 receptors, with an effective concentration (EC50) value of approximately 101 nM .

Therapeutic Potential in Diabetes Management

The compound's ability to modulate insulin secretion and enhance insulin sensitivity positions it as a promising candidate for diabetes management. It has demonstrated efficacy in reducing glucagon secretion and promoting satiety, which can aid in weight management for individuals with metabolic disorders.

Study on Insulin Sensitivity

In a recent study, N-(tert-butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine was evaluated for its effects on insulin sensitivity in diabetic models. The results indicated significant improvements in glucose tolerance tests when administered to subjects compared to control groups. These findings support its role as a potential therapeutic agent in managing type 2 diabetes .

Comparative Studies with Similar Compounds

Comparative studies have been conducted with structurally similar compounds to evaluate differences in biological activity:

Compound NameStructural FeaturesBiological Activity
N-tert-butyl-6-chloroquinoxalin-2-amineLacks methylsulfonyl groupPotentially similar receptor activity
N-(tert-butyl)-6-bromoquinoxalin-2-amineBromine instead of chlorineDifferent receptor interaction profile
N-(tert-butyl)-3-methylsulfonylquinoxalinNo dichloro substituentsMay exhibit altered biological activity

These comparisons illustrate the unique efficacy of N-(tert-butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine due to its specific combination of functional groups.

Mechanism of Action

GLP-1R agonist DMB exerts its effects by binding to the glucagon-like peptide 1 receptor (GLP-1R). This binding activates the receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). This signaling cascade results in enhanced insulin secretion from pancreatic beta cells and neuroprotective effects in neurons .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinoxaline derivatives are often modified at positions 2 and 3 to tune their biological activity and physicochemical properties. Below is a comparative analysis of N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine with two structurally related compounds from recent screening studies ():

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituent at Position 2 Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Available Quantity
N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine tert-Butyl Methylsulfonyl C₁₃H₁₅Cl₂N₃O₂S 348.25 Not specified
6,7-Dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)quinoxalin-2-amine 3-Fluorophenyl 3,5-Dimethyl-1H-pyrazol-1-yl C₁₉H₁₄Cl₂FN₅ 402.26 61 mg
N-(4-Bromophenyl)-6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine 4-Bromophenyl 3,5-Dimethyl-1H-pyrazol-1-yl C₁₉H₁₄BrCl₂N₅ 463.15 Not specified

Key Observations

Substituent Diversity at Position 2 :

  • The tert-butyl group in the target compound provides steric shielding and lipophilicity, which may reduce metabolic degradation compared to the electron-deficient 3-fluorophenyl and 4-bromophenyl groups in the analogs. The latter introduce halogen atoms (F, Br) that enhance electronic interactions with biological targets but may increase molecular weight and polarity.

In contrast, the pyrazolyl groups in the analogs (C301-4063 and C19H14BrCl2N5) are heterocyclic and capable of hydrogen bonding, which could favor interactions with polar residues in target proteins.

Molecular Weight and Solubility :

  • The target compound (MW 348.25) is lighter than the fluorophenyl (MW 402.26) and bromophenyl (MW 463.15) analogs. The tert-butyl and methylsulfonyl groups may balance lipophilicity and aqueous solubility, whereas the halogenated analogs likely exhibit higher logP values, reducing solubility but improving membrane permeability.

The pyrazolyl-containing analogs, however, are more likely to engage in π-π stacking or hydrogen bonding due to their aromatic and heterocyclic substituents, which are critical in ATP-binding pockets .

Biological Activity

N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine is a compound with significant biological activity, particularly in the context of diabetes management and potential anticancer properties. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

  • IUPAC Name : N-(tert-butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine
  • Molecular Formula : C13H15Cl2N3O2S
  • Molecular Weight : 348.25 g/mol
  • CAS Number : 281209-71-0
  • Purity : 98% .

N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine functions primarily as a glucagon-like peptide-1 (GLP-1) receptor agonist. This receptor is integral in regulating glucose homeostasis and insulin secretion. The compound has demonstrated the ability to inhibit forskolin-induced cyclic adenosine monophosphate (cAMP) accumulation in BHK cells expressing recombinant human GLP-1 receptors, with an effective concentration (EC50) of approximately 101 nM .

Biological Activity

The biological activities of this compound can be categorized into several areas:

1. Diabetes Management

N-(tert-butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine has been shown to reduce glucagon secretion, which is beneficial for lowering blood glucose levels. This property positions it as a potential therapeutic agent for managing type 2 diabetes .

Research Findings and Case Studies

A review of literature reveals various studies focusing on the synthesis and biological evaluation of quinoxaline derivatives:

StudyFindings
MDPI Review (2021)Discussed synthetic routes for quinoxalines and their antiviral activity, highlighting the potential for novel anticancer agents .
Evita Chem (2025)Confirmed the role of N-(tert-butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine as a GLP-1 receptor agonist with implications in glucose regulation .
Structure–Activity Relationship StudiesIdentified structural features that enhance biological activity in related compounds, suggesting avenues for further research into this specific quinoxaline derivative .

Q & A

Q. What are the key synthetic routes for N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine?

The compound is synthesized via nucleophilic substitution and sulfonation. A common approach involves:

  • Step 1 : Protecting the amine group using tert-butyl carbamate (Boc) to prevent undesired side reactions.
  • Step 2 : Introducing the methylsulfonyl group via sulfonation using methanesulfonyl chloride under controlled pH (e.g., triethylamine as a base).
  • Step 3 : Chlorination at positions 6 and 7 using POCl₃ or PCl₅ under reflux conditions.
  • Step 4 : Deprotection of the Boc group using trifluoroacetic acid (TFA) . Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS) .

Q. How is the structural integrity of the compound confirmed after synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra identify tert-butyl protons (δ ~1.3 ppm, singlet) and methylsulfonyl groups (δ ~3.1 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₁₄H₁₆Cl₂N₃O₂S: 376.0362).
  • X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of substituents .

Q. What storage conditions ensure compound stability?

  • Store at -20°C in airtight, amber vials to prevent hydrolysis of the methylsulfonyl group.
  • Use desiccants (e.g., silica gel) to avoid moisture-induced degradation.
  • Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How does N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine modulate GLP-1R activity?

The compound acts as an ago-allosteric modulator, covalently modifying Cys347 and Cys438 in GLP-1R’s intracellular loop 3 (ICL3). Methodological insights:

  • Mutagenesis Studies : Replace Cys347 with alanine to abolish activity, confirming its critical role .
  • Covalent Binding Assays : Use LC-MS/MS to detect adducts formed between the compound and cysteine residues .
  • Functional cAMP Assays : Measure dose-dependent potentiation of GLP-1-induced cAMP production in HEK293 cells transfected with wild-type/mutant receptors .

Q. How can researchers resolve discrepancies in reported activity data across cell lines?

Variations may arise from differences in cysteine accessibility or redox environments. Strategies include:

  • Redox Buffering : Use antioxidants (e.g., DTT) or pro-oxidants (e.g., H₂O₂) to modulate cysteine reactivity.
  • Surface Plasmon Resonance (SPR) : Compare binding kinetics in purified receptor fragments vs. intact membranes.
  • Cell-Type-Specific Profiling : Validate activity in primary pancreatic β-cells vs. immortalized lines .

Q. What analytical methods detect impurities in the compound, and how are they mitigated?

  • HPLC-UV/FLD : Identifies chlorinated byproducts (e.g., mono-chloro intermediates) using a reverse-phase column.
  • GC-MS : Detects residual solvents (e.g., DCM, TFA) with headspace sampling.
  • Mitigation : Optimize reaction time/temperature during chlorination and implement recrystallization (e.g., ethyl acetate/hexane) to remove polar impurities .

Q. What experimental designs validate the compound’s selectivity for GLP-1R over related receptors?

  • Radioligand Binding Assays : Test displacement of ¹²⁵I-GLP-1 in GLP-1R vs. glucagon or GIP receptors.
  • BRET/FRET Biosensors : Monitor conformational changes specific to GLP-1R activation.
  • In Silico Docking : Use homology models to predict interactions with ICL3 vs. other receptor domains .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GLP-1R agonist 2
Reactant of Route 2
GLP-1R agonist 2

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